N-ethyl-2,4,6-trimethylbenzenesulfonamide

Description

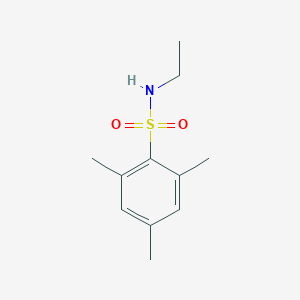

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQWSPKPUODSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355402 | |

| Record name | N-ethyl-2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151915-07-0 | |

| Record name | N-ethyl-2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of N Ethyl 2,4,6 Trimethylbenzenesulfonamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of atoms within a molecule.

The ¹H NMR spectrum of N-ethyl-2,4,6-trimethylbenzenesulfonamide is predicted to exhibit distinct signals corresponding to the ethyl and trimethyl-substituted benzene (B151609) portions of the molecule. Based on the analysis of structurally similar compounds, such as N-ethyl-4-methylbenzenesulfonamide, the following proton environments can be anticipated:

Aromatic Protons: The two protons on the trimethyl-substituted benzene ring are expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm.

Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene quartet is anticipated to be in the δ 2.8 to 3.2 ppm range, coupled to the methyl protons. The methyl triplet is expected to be further upfield, around δ 1.0 to 1.3 ppm.

Sulfonamide N-H Proton: The proton attached to the nitrogen atom of the sulfonamide group is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Trimethyl Group Protons: The three methyl groups on the benzene ring will likely appear as two distinct singlets. The two ortho-methyl groups are in an equivalent environment and will produce one singlet, while the para-methyl group will produce a separate singlet. These are expected in the δ 2.2 to 2.7 ppm range.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound and Analogs

| Proton Group | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for N-ethyl-4-methylbenzenesulfonamide | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~6.9 | 7.3-7.8 | s | - |

| -CH2- | ~3.0 | ~3.0 | q | ~7.2 |

| Aromatic-CH3 (para) | ~2.3 | ~2.4 | s | - |

| Aromatic-CH3 (ortho) | ~2.6 | - | s | - |

| -CH3 | ~1.1 | ~1.2 | t | ~7.2 |

| N-H | Variable | Variable | br s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Data from the analog N-ethyl-4-methylbenzenesulfonamide, which has been reported with chemical shifts in acetone-d6, can be used for comparison.

The predicted ¹³C NMR spectrum of this compound would include:

Aromatic Carbons: Four signals for the benzene ring carbons. The carbon bearing the sulfonamide group, and the carbons bearing the methyl groups will have distinct chemical shifts, as will the unsubstituted aromatic carbons.

Ethyl Group Carbons: Two signals corresponding to the methylene (-CH2-) and methyl (-CH3) carbons.

Trimethyl Group Carbons: Signals for the methyl carbons attached to the aromatic ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound and Observed Shifts for an Analog

| Carbon Group | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for N-ethyl-4-methylbenzenesulfonamide in Acetone-d6 |

| Aromatic C (ipso-SO2) | ~138-142 | ~139 |

| Aromatic C (ipso-CH3) | ~135-140 | ~144 |

| Aromatic C-H | ~128-132 | ~130 |

| Aromatic C-H | - | ~128 |

| -CH2- | ~43 | ~43 |

| Aromatic-CH3 | ~20-23 | ~21 |

| -CH3 | ~15 | ~15 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation pathways for sulfonamides often involve cleavage of the S-N bond and the C-S bond.

For the related compound, N-ethyl-4-methylbenzenesulfonamide, the mass spectrum shows characteristic fragments that can be extrapolated to predict the fragmentation of this compound.

Expected Fragmentation for this compound:

Molecular Ion (M+): A peak corresponding to the exact molecular weight.

Loss of Ethyl Group: A fragment resulting from the loss of the ethyl group ([M-29]+).

Formation of the Trimethylbenzenesulfonyl Cation: A prominent peak corresponding to the [CH3)3C6H2SO2]+ fragment.

Formation of the Trimethylphenyl Cation: A fragment from the loss of SO2, resulting in [(CH3)3C6H2]+.

Interactive Data Table: Key Mass Fragments for N-ethyl-4-methylbenzenesulfonamide

| m/z | Ion Structure | Significance |

| 199 | [C9H13NO2S]+ | Molecular Ion (M+) |

| 170 | [M-C2H5]+ | Loss of ethyl group |

| 155 | [CH3C6H4SO2]+ | Toluenesulfonyl cation |

| 91 | [C7H7]+ | Tropylium ion (from tolyl group) |

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C11H17NO2S), the theoretical exact mass can be calculated and would be confirmed by an HRMS measurement to within a few parts per million, providing definitive evidence of the compound's elemental composition.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the sulfonamide and aromatic moieties.

Analysis of the precursor 2,4,6-trimethylbenzene sulphonyl chloride and the related N-ethyl-4-methylbenzenesulfonamide provides insight into the expected vibrational frequencies.

Characteristic IR Absorptions for this compound:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of the sulfonamide N-H bond.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the ethyl and methyl groups.

S=O Asymmetric and Symmetric Stretch: Two strong absorption bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric), which are characteristic of the sulfonyl group.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

S-N Stretch: A weaker absorption band typically found in the 900-950 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Analogs |

| N-H | Stretch | 3200-3400 | ~3280 (N-ethyl-4-methylbenzenesulfonamide) |

| C-H (aromatic) | Stretch | >3000 | >3000 |

| C-H (aliphatic) | Stretch | <3000 | 2900-2980 |

| S=O | Asymmetric Stretch | 1330-1370 | ~1330 (2,4,6-trimethylbenzene sulphonyl chloride) |

| S=O | Symmetric Stretch | 1140-1180 | ~1160 (2,4,6-trimethylbenzene sulphonyl chloride) |

| C=C (aromatic) | Bend | 1450-1600 | 1450-1590 |

| S-N | Stretch | 900-950 | ~910 |

Advanced Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)

The purity of this compound and its analogs is critical for their application in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the purity assessment of these compounds. These methods offer high resolution, sensitivity, and accuracy in separating the main compound from any impurities, degradation products, or related substances.

The principle of these techniques relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). For sulfonamides, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC and RP-UPLC, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

The mobile phase composition, which typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, is a critical parameter that is often optimized to achieve the desired separation. mdpi.comsemanticscholar.org Additives such as acids (e.g., phosphoric acid or formic acid) are frequently included in the mobile phase to control the ionization of the analytes and improve peak shape. sielc.comsielc.com UPLC systems, which utilize smaller particle size columns (typically <2 µm), operate at higher pressures than conventional HPLC systems. This results in significantly faster analysis times, improved resolution, and higher sensitivity, making UPLC a preferred method for high-throughput purity analysis. sielc.comsielc.comnih.gov

Research on the chromatographic analysis of sulfonamides has established robust methods for their separation and quantification. While specific studies on this compound are not extensively documented in publicly available literature, the analytical methods developed for its structural analogs, such as N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide, provide valuable insights into the expected chromatographic behavior and suitable analytical conditions.

For instance, a common reverse-phase HPLC method for N-ethyl-4-methylbenzenesulfonamide utilizes a C18 column with a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.com The use of phosphoric acid helps to maintain a consistent pH and suppress the ionization of the sulfonamide group, leading to sharper and more symmetrical peaks. For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.com

The following interactive data tables summarize typical chromatographic conditions used for the analysis of N-ethyl-substituted benzenesulfonamide (B165840) analogs. These conditions can be considered as a starting point for the development of a specific purity assessment method for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.comsielc.com |

| Application Note | For MS compatibility, phosphoric acid should be replaced with a volatile acid such as formic acid. This method is scalable for preparative separation to isolate impurities. |

| Parameter | Condition | Reference |

|---|---|---|

| System | UHPLC-MS/MS | nih.govhpst.cz |

| Sample Preparation | Solid-Phase Extraction (SPE) | hpst.cz |

| Linearity (Concentration Range) | 0.05–100 μg/L | nih.gov |

| Limits of Detection (LOD) | 0.01–0.05 ng/L | nih.gov |

| Recoveries | 79–118% | nih.gov |

| Application Note | These methods are typically used for trace-level quantification in complex matrices but demonstrate the high sensitivity and accuracy of UPLC-MS/MS for sulfonamide analysis. |

The development of a specific HPLC or UPLC method for this compound would involve a systematic optimization of parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detector wavelength to achieve the best possible separation of the target compound from any potential impurities. Method validation would then be performed to ensure its accuracy, precision, linearity, and robustness for its intended purpose of purity assessment.

Iv. Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of 2,4,6-Trimethylbenzenesulfonamide (B1594488) Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for N-ethyl-2,4,6-trimethylbenzenesulfonamide is not publicly available, analysis of its close structural analogs provides a clear picture of the expected structural parameters.

For instance, the crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide has been determined to be in the monoclinic space group P2₁/c. sci-hub.se Similarly, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide crystallizes with two independent molecules in the asymmetric unit. nih.gov The crystallographic data for these representative derivatives are summarized in the table below, illustrating typical values for sulfonamides of this class.

Table 1: Crystallographic Data for Selected Sulfonamide Derivatives

| Parameter | N-Benzyl-N-ethyl-4-methylbenzenesulfonamide sci-hub.se | 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753) eurjchem.com |

|---|---|---|

| Formula | C₁₆H₁₉NO₂S | C₁₅H₁₄N₂O₇S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.8144 (3) | 6.8773 (10) |

| b (Å) | 19.7677 (6) | 8.9070 (14) |

| c (Å) | 9.8914 (4) | 25.557 (4) |

| β (˚) | 117.689 (1) | 93.0630 (18) |

| Volume (ų) | 1526.11 (9) | 1563.3 (4) |

| Z | 4 | 4 |

Analysis of Molecular Conformation and Torsion Angles within the Sulfonamide Linkage

In the case of N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide , the molecule exhibits a twisted conformation at the sulfur atom. The two independent molecules in the asymmetric unit show C-S-N-C torsion angles of 80.2(3)° and -79.4(3)°, respectively. nih.gov Studies on a broader series of sulfonamide derivatives indicate that they often adopt either a midway or an anti conformation, which influences the potential for intramolecular interactions. materialsproject.org The syn conformation, which would bring the aromatic rings closer together, is less common in sulfonamides compared to related sulfoesters. materialsproject.org

Conformational Analysis of Associated Ring Systems (e.g., piperidine (B6355638), morpholine (B109124), benzene)

When heterocyclic rings like piperidine or morpholine are incorporated into sulfonamide structures, they typically adopt their most stable, low-energy conformation. Both piperidine and morpholine prefer a chair conformation. nih.govnih.gov These rings are characterized by specific hydrogen bonding capabilities; piperazine (B1678402) and piperidine can form N—H···N hydrogen-bonded chains, while morpholine can also participate in weaker C—H···O interactions. nih.govnih.gov The inclusion of these saturated rings introduces further conformational variables and potential hydrogen bonding sites that influence the final crystal packing.

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of N-ethyl-2,4,6-trimethylbenzenesulfonamide. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), a detailed profile of the molecule's behavior can be generated. semanticscholar.orgnih.gov

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For this compound, this process would likely reveal the preferred orientation of the ethyl group relative to the sulfonamide and the trimethyl-substituted benzene (B151609) ring. The energetic landscape can be explored by rotating key dihedral angles to identify rotational barriers and other stable or metastable states.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| S-N | 1.64 | ||

| S=O1 | 1.45 | ||

| S=O2 | 1.45 | ||

| C-S | 1.78 | ||

| N-C(ethyl) | 1.47 | ||

| O1-S-O2 | 120.5 | ||

| C-S-N | 107.8 | ||

| S-N-C(ethyl) | 118.2 |

Note: The data in this table is hypothetical and representative of typical values for similar sulfonamides, derived from computational studies on related molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. wikipedia.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgedu.krd A smaller gap suggests higher reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4,6-trimethylphenyl group and the sulfonamide nitrogen, while the LUMO would likely be distributed over the sulfonyl group. The calculated HOMO-LUMO gap provides insights into the electronic excitation properties of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The data in this table is hypothetical and based on trends observed in computational studies of analogous aromatic sulfonamides.

Local reactivity descriptors, such as Fukui functions, are derived from the electron density to predict the most probable sites for nucleophilic, electrophilic, and radical attack. These descriptors help in understanding the regioselectivity of chemical reactions. For this compound, the oxygen atoms of the sulfonyl group are expected to be the most likely sites for electrophilic attack, while the nitrogen atom and the aromatic ring would be susceptible to electrophilic attack.

Quantum Chemical Characterization of Electronic and Optical Properties (e.g., Nonlinear Optical properties)

Quantum chemical calculations can predict the electronic and optical properties of molecules, including their nonlinear optical (NLO) response. nih.gov NLO materials are of interest for applications in optoelectronics and photonics. The NLO properties are related to the molecular polarizability (α) and hyperpolarizability (β). nih.gov For molecules with significant charge transfer characteristics, larger hyperpolarizability values are expected. The presence of the electron-donating trimethylphenyl group and the electron-withdrawing sulfonyl group could lead to intramolecular charge transfer, potentially giving rise to NLO properties in this compound.

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. semanticscholar.orgnih.govindexcopernicus.comresearchgate.net By calculating the harmonic frequencies using DFT methods, the vibrational modes of the molecule can be assigned to the observed spectral bands. researchgate.net For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretching, C-H stretching of the methyl and ethyl groups, and various bending and ring deformation modes. semanticscholar.orgindexcopernicus.com A comparison between the calculated and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational properties.

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3050-3100 | Not Available |

| C-H stretch (aliphatic) | 2950-3000 | Not Available |

| S=O asymmetric stretch | 1345 | Not Available |

| S=O symmetric stretch | 1160 | Not Available |

| C-N stretch | 1120 | Not Available |

Solvation Model Analyses (e.g., IEFPCM model with various solvents)

The behavior of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are used to simulate the effect of a solvent on the molecular properties. gaussian.com By performing calculations with different solvents of varying polarity (e.g., water, ethanol, chloroform), it is possible to predict how properties like the electronic spectra and reactivity of this compound would change in different media. edu.krd For instance, polar solvents are expected to stabilize charge-separated states and could influence the HOMO-LUMO gap and the positions of absorption bands in the UV-Vis spectrum.

Molecular Docking Simulations for Ligand-Target Interactions

Extensive literature searches for molecular docking simulations specifically investigating the interactions of this compound with biological targets did not yield any specific research findings or data. While computational studies, including molecular docking, have been conducted on various sulfonamide derivatives to explore their potential as inhibitors of different enzymes, no such studies have been published for this compound itself.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions, predicting binding affinity, and guiding the design of new therapeutic agents.

Although no direct data exists for this compound, research on structurally related sulfonamides has demonstrated their potential to interact with various enzymatic targets. For instance, studies on other N-ethyl-N-methylbenzenesulfonamide derivatives have explored their action as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in microbial and cancer cell proliferation. researchgate.net Similarly, other research has focused on the interaction of different sulfonamides with carbonic anhydrases and other enzymes.

Without specific studies on this compound, it is not possible to provide data on its binding modes, interaction energies, or key amino acid residues involved in potential ligand-target complexes. Such information would require dedicated computational research to be performed on this particular compound.

Therefore, the following data table, which would typically present the results of molecular docking simulations, remains unpopulated.

Table 1: Molecular Docking Simulation Data for this compound with Various Biological Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Further computational and experimental research is required to elucidate the potential biological targets of this compound and to characterize its ligand-target interactions at a molecular level.

Vi. Investigation of Molecular Interactions in Biological Systems in Vitro Studies

General Mechanisms of Sulfonamide-Biological Target Interactions

The biological activity of sulfonamide derivatives is intrinsically linked to the chemical properties of the sulfonamide functional group and its substituents. These properties govern how the molecule interacts with biological targets like proteins and enzymes.

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, largely due to its capacity to form robust hydrogen bonds with biological macromolecules. nih.gov This moiety can act as both a hydrogen bond donor, via the amide proton (N-H), and a hydrogen bond acceptor, through the two highly polar sulfonyl oxygen atoms (O=S=O). nih.govresearchgate.net The tetrahedral geometry of the sulfur atom often leads to a non-planar arrangement of the sulfonamide group relative to its attached aryl ring, which can facilitate three-dimensional hydrogen bonding networks within a receptor's binding site. researchgate.net

In protein-ligand complexes, the deprotonated amide nitrogen of a sulfonamide can also serve as an excellent hydrogen bond acceptor. nih.gov The amide proton is generally considered the best donor for hydrogen bonding. nih.gov These interactions are fundamental to the inhibitory properties of many sulfonamide-based drugs, allowing them to establish strong and specific connections with amino acid residues in the active sites of enzymes. researchgate.net For instance, in many enzyme adducts, the sulfonamide's NH group forms a hydrogen bond with a threonine residue, while one of the sulfonyl oxygens also bonds with the backbone NH of the same threonine. nih.gov

The nature of the alkyl and aryl groups attached to the core sulfonamide structure significantly modulates the molecule's physicochemical properties, particularly its lipophilicity (fat-solubility). An increase in lipophilicity is a common strategy to enhance the ability of a compound to permeate biological membranes and reach its intracellular or CNS targets. nih.gov

In Vitro Enzyme Inhibition Profiling

The inhibitory potential of N-ethyl-2,4,6-trimethylbenzenesulfonamide against specific enzymes is a key area of investigation. While direct studies on this specific compound are limited, the activity of the broader class of sulfonamides provides valuable context.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are mediators of inflammation. nih.gov Inhibition of LOX is therefore a target for developing anti-inflammatory agents. nih.gov While various plant extracts and specific compounds like catechols have shown potent LOX inhibitory activity, with some exhibiting IC₅₀ values in the low microgram per milliliter range, specific in vitro studies assessing the direct inhibitory effect of this compound on lipoxygenase enzymes could not be identified in the reviewed literature. frontiersin.orgjmb.or.kr

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease. nih.govheraldopenaccess.us Sulfonamide-based compounds have been reported to exhibit inhibitory properties against both AChE and BChE. researchgate.net The interaction often involves the sulfonamide group forming hydrogen bonds within the enzyme's active site. researchgate.net

However, a review of available scientific literature did not yield specific in vitro studies on the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound. While numerous sulfonamide derivatives have been evaluated, with some showing IC₅₀ values ranging from nanomolar to micromolar concentrations against these enzymes, data for the specific title compound is not available. nih.govnih.gov

In Vitro Antimicrobial and Antimalarial Activity Assessment

The efficacy of this compound and related compounds against pathogenic microorganisms has been explored in several in vitro studies.

The antimicrobial potential of sulfonamides is well-established. Recent research has focused on novel derivatives to combat microbial resistance. nih.gov Studies on compounds structurally related to this compound, specifically a series of 2,4,6-trimethylbenzenesulfonyl hydrazones , have demonstrated notable antibacterial activity. nih.gov These derivatives were particularly effective against Gram-positive bacteria, including various Staphylococcus, Enterococcus, and Bacillus species, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 µg/mL for the most active compounds. nih.govnih.gov The data suggests that the 2,4,6-trimethylbenzenesulfonyl moiety is a viable scaffold for developing new antimicrobial agents. nih.gov

Conversely, a search of the scientific literature did not reveal any in vitro studies evaluating the antimalarial activity of this compound or its close derivatives against Plasmodium species. Current research on novel antimalarials focuses on other chemical classes such as synthetic endoperoxides and 4-anilinoquinolines. nih.gov

Interactive Data Table: In Vitro Antimicrobial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2,4,6-trimethylbenzenesulfonyl hydrazone derivatives against various bacterial strains. This data is derived from a study on these structurally related compounds and is presented here to illustrate the antimicrobial potential of the core chemical scaffold. nih.gov

| Bacterial Strain | Compound 7 (MIC µg/mL) | Compound 22 (MIC µg/mL) | Compound 23 (MIC µg/mL) | Compound 24 (MIC µg/mL) | Compound 25 (MIC µg/mL) |

| Staphylococcus aureus ATCC 25923 | 62.5 | 31.25 | 31.25 | 7.81 | 15.62 |

| Staphylococcus aureus ATCC 6538 | 62.5 | 31.25 | 31.25 | 15.62 | 15.62 |

| Staphylococcus epidermidis ATCC 12228 | 125 | 62.5 | 62.5 | 15.62 | 31.25 |

| Enterococcus faecalis ATCC 29212 | 250 | 62.5 | 62.5 | 15.62 | 31.25 |

| Bacillus subtilis ATCC 6633 | 31.25 | 15.62 | 15.62 | 7.81 | 15.62 |

| Bacillus cereus ATCC 11778 | 62.5 | 31.25 | 31.25 | 7.81 | 15.62 |

| Micrococcus luteus ATCC 10240 | 15.62 | 7.81 | 7.81 | 7.81 | 7.81 |

Evaluation of In Vitro Antimalarial Potency and IC50 Values for N-(8-hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide and its Complexes

The antimalarial potential of the newly synthesized ligand, N-(8-hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS), and its transition metal complexes has been a subject of recent scientific investigation. nih.gov Studies have revealed that these compounds exhibit a range of antimalarial activity, with some demonstrating significant potency against malaria parasites. nih.gov

The 8HQTBS ligand itself has shown an IC50 value of 0.52 μg/mL, indicating a notable level of antimalarial activity. nih.gov When chelated with various transition metals, the resulting complexes displayed a spectrum of potencies, with IC50 values ranging from 0.32 to 1.56 μg/mL. nih.gov Of particular interest are the iron (II) and zinc (II) metal complexes, which exhibited excellent activity with IC50 values of 0.32 μg/mL and 0.45 μg/mL, respectively. nih.gov Other metal complexes showed moderate activity. nih.gov The observed order of antimalarial potency for the metal complexes was found to be highest for the Fe(II) complex and lowest for the Ni(II) complex. nih.gov

These findings underscore the potential of N-(8-hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide and its metal chelates as promising candidates for further development as antimalarial agents. The variation in potency among the different metal complexes also highlights the importance of the metallic center in modulating the biological activity of the parent ligand.

Table 1: In Vitro Antimalarial Activity (IC50) of 8HQTBS and its Metal Complexes

| Compound | IC50 (µg/mL) | Potency |

|---|---|---|

| 8HQTBS Ligand | 0.52 | Good |

| Fe(II) Complex | 0.32 | Excellent |

| Zn(II) Complex | 0.45 | Excellent |

| Other Metal Complexes | Moderate | Moderate |

Antimicrobial Profile (In Vitro) of Related Sulfonamide Ligands and Metal Chelates

The antimicrobial properties of sulfonamide-based compounds and their metal complexes are well-documented, with numerous studies demonstrating their efficacy against a broad spectrum of pathogens. nih.govtandfonline.combohrium.comiosrjournals.org The coordination of sulfonamides with metal ions often leads to an enhancement of their antimicrobial activity. iosrjournals.org

In vitro studies have shown that sulfonamide derivatives and their metal chelates exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.combohrium.com For instance, certain Schiff base-derived sulfonamides and their cobalt (II), copper (II), nickel (II), and zinc (II) complexes have demonstrated moderate to significant antibacterial activity against strains such as E. coli, K. pneumoniae, P. aeruginosa, S. aureus, and others. tandfonline.com Notably, zinc (II) complexes have often been reported to be the most active among these. tandfonline.com

The antifungal activity of these compounds has also been investigated, with some showing significant efficacy against various fungal strains like T. longifusus, C. albicans, and A. flavus. tandfonline.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds. Studies have reported MIC values for various sulfonamide derivatives against different bacterial and fungal species, providing a quantitative measure of their antimicrobial efficacy. tandfonline.comnih.gov For example, some 2,4,6-trimethylbenzenesulfonyl hydrazones have shown MIC values ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria. nih.gov

The enhanced biological activity of metal complexes is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the central atom, thereby increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane. bohrium.com

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Sulfonamide Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,4,6-trimethylbenzenesulfonyl hydrazones | Gram-positive bacteria | 7.81 - 15.62 | nih.gov |

| Schiff base-derived sulfonamides and metal complexes | Various bacteria & fungi | Varies | tandfonline.com |

| Sulfonamide metal chelates | Various bacteria & fungi | Varies | bohrium.comiosrjournals.org |

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For sulfonamides, SAR studies have been instrumental in optimizing their therapeutic properties.

Impact of N-Ethyl Substitution on Biological Activity and Inhibitory Potential

The substitution at the N1-position of the sulfonamide group is a critical determinant of the biological activity of these compounds. The nature of the substituent at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

While direct and extensive research focusing solely on the impact of an N-ethyl substitution on the biological activity of 2,4,6-trimethylbenzenesulfonamide (B1594488) is not abundantly available in the reviewed literature, general principles of sulfonamide SAR can provide valuable insights. It is generally understood that substitution at the N1-position with various alkyl or heterocyclic groups can modulate the antimicrobial and other biological activities of sulfonamides. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, ethyl substitution at the R1 position was found to be one of the most effective in terms of inhibitory activity. nih.gov

Vii. Applications in Advanced Organic Synthesis and Material Science

Utilization as Synthetic Intermediates in Pharmaceutical and Agrochemical Synthesis

N-ethyl-2,4,6-trimethylbenzenesulfonamide and its structural analogs serve as crucial building blocks in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. evitachem.comcymitquimica.com The sulfonamide group is a key functional group in a variety of therapeutic agents, and the specific substitution pattern of this compound can influence the physicochemical properties, such as lipophilicity, of the final product. This can, in turn, affect the molecule's biological activity and how it interacts with biological targets. evitachem.comcymitquimica.com

The versatility of this compound is demonstrated in its use in the synthesis of various heterocyclic compounds. For instance, derivatives of N-ethyl-N-methyl benzenesulfonamide (B165840) have been used to create novel heterocyclic compounds with potential anticancer and antimicrobial activities. ekb.egresearchgate.net These synthetic pathways often involve the condensation of the sulfonamide derivative with other reagents to form complex structures like thiophene, coumarin, and pyridine (B92270) derivatives. researchgate.net

A notable example is the synthesis of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide, a compound related to antidiabetic agents. In this multi-step process, a related sulfonamide, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidone amido)ethyl]benzene sulfonamide, serves as a key intermediate. google.com

Table 1: Examples of Compounds Synthesized Using N-ethyl-arylsulfonamide Derivatives

| Starting Material | Reagents | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| 4-acetyl-N-ethyl-N-methylbenzene sulfonamide | Hydrazine derivatives | Hydrazone derivatives | Synthetic Intermediate | ekb.eg |

| 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | Malononitrile, Elemental Sulfur | Thiophene derivatives | Anticancer, Antimicrobial | researchgate.net |

Application as Reagents in Specific Organic Reactions (e.g., formation of complex organic molecules)

Beyond its role as a structural component, this compound and its related compounds can actively participate in and facilitate specific organic reactions. The sulfonamide group can undergo various chemical transformations, including oxidation to sulfonic acids and reduction to amines. evitachem.com Furthermore, the N-ethyl group can potentially be involved in nucleophilic substitution reactions. evitachem.com

A significant application of related toluenesulfonamides is in the synthesis of tetrahydropyridine (B1245486) derivatives through a [4+2] reaction between 2-arylmethyl-2,3-butadienoates and N-tosylimines. orgsyn.org In this context, an N-substituted toluenesulfonamide is used to form the N-tosylimine, a crucial reactant in the cyclization process that leads to the formation of the complex heterocyclic product. orgsyn.org The reaction demonstrates high diastereoselectivity, highlighting the control and specificity that can be achieved using these reagents. orgsyn.org

Role as Bioconjugation and Crosslinking Agents for Biomolecules (e.g., proteins, peptides)

While direct evidence for this compound as a bioconjugation agent is limited, the reactivity of the sulfonamide functional group suggests its potential in this area. The ability of the sulfonamide moiety to form hydrogen bonds with biological macromolecules like proteins and enzymes is a key aspect of its biological interactions. evitachem.com This property could be harnessed for the development of crosslinking agents that can link biomolecules together.

Biosensors are powerful analytical devices used for the detection of specific biological markers. researchgate.net The design of these tools often relies on the specific interaction between a bioreceptor and a target analyte. researchgate.net Nanomaterials like gold nanoparticles and carbon nanotubes are frequently employed to enhance the sensitivity and performance of biosensors. nih.gov

Although not a standalone biosensor, this compound derivatives could be functionalized and immobilized onto the surface of a biosensor platform. The sulfonamide group or other parts of the molecule could be chemically modified to act as a recognition element for a specific biomarker. The interaction between the sulfonamide derivative and the target analyte could then be detected through various signal transduction methods, such as electrochemical or optical signals. nih.gov The development of such a biosensor would be a novel application, leveraging the specific chemical properties of the compound for diagnostic purposes.

Viii. Intellectual Property and Patent Landscape in Sulfonamide Research

Overview of Patent Filings Involving N-ethyl-2,4,6-trimethylbenzenesulfonamide and Structurally Related Sulfonamides

Patent activity surrounding N-substituted benzenesulfonamides reveals a strong focus on their application as therapeutic agents, particularly as enzyme inhibitors. A review of patents from 2008 to 2012 indicated that a significant portion of research focused on sulfonamides as carbonic anhydrase inhibitors (CAIs), cyclooxygenase-2 (COX-2) inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. stanford.edu More recent patent reviews, covering 2013 to the present, show a continued interest in sulfonamides as inhibitors of various kinases, including tyrosine kinase, and other enzymes like histone deacetylase 6 and protein tyrosine phosphatase 1B. tandfonline.com

While patents specifically claiming this compound are not prominent, patents for structurally similar compounds, such as N-substituted benzothiophenesulfonamide derivatives and other polysubstituted benzenesulfonamides, are more common. utexas.edugoogle.com These patents often feature broad Markush structures that would likely encompass this compound. For instance, a patent for benzenesulfonamide (B165840) compounds with a wide range of substituents on the benzene (B151609) ring and the sulfonamide nitrogen highlights the general interest in this class of molecules for medicinal and cosmetic applications. google.com

A search of chemical databases reveals that the closely related isomeric mixture, Benzenesulfonamide, N-ethyl-ar-methyl-, has been mentioned in at least seven patents, suggesting that N-ethyl-toluenesulfonamides have been a subject of intellectual property protection. Further investigation into these patents would be necessary to determine the exact scope and claims related to specific substitution patterns.

The following table provides a representative overview of patent filings for structurally related sulfonamide derivatives, illustrating the diversity of assignees and therapeutic applications.

Table 1: Representative Patent Filings for Structurally Related Sulfonamides

| Patent Number | Title | Assignee/Applicant | Therapeutic Area/Application |

| US10870637B2 | Process for the preparation of a sulfonamide structured kinase inhibitor | Not specified | Cancer Treatment |

| EP1322641B1 | Pharmaceutically active hydrophilic sulfonamide derivatives as inhibitors of protein junkinases | Not specified | Inflammatory diseases, Apoptosis-related conditions |

| US7132444B2 | Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | Sun Pharmaceutical Industries Ltd. | Not specified in title |

| US-20030229126-A1 | N-substituted Benzothiophenesulfonamide Derivatives | Not specified | Cardiac or circulatory diseases |

| US9365529B2 | Benzenesulfonamide compounds, method for synthesizing same, and use thereof in medicine as well as in cosmetics | Not specified | Medicine and Cosmetics |

Analysis of Synthetic Process Patents and Methodologies

Patents related to the synthesis of sulfonamides often focus on improving efficiency, yield, and the environmental footprint of the manufacturing process. While a specific process patent for this compound has not been identified, patents for the synthesis of structurally similar compounds provide valuable insights into potential manufacturing routes.

A notable example is the Chinese patent CN1800143A, which describes a method for synthesizing 2,4,6-trimethylaniline. google.com This compound is a key precursor for 2,4,6-trimethylbenzenesulfonyl chloride, which can then be reacted with ethylamine (B1201723) to produce this compound. The patented process involves the nitration of mesitylene (B46885) followed by catalytic hydrogenation. google.com Another Chinese patent, CN105622398A, details a synthetic process for 2,4,6-trimethyl benzoic acid, which, although a different functional group, starts from the same 2,4,6-trimethylphenyl scaffold. google.com

General synthetic strategies for N-alkylated sulfonamides are also well-documented in the patent literature. For instance, a patent assigned to Sun Pharmaceutical Industries Ltd. describes the preparation of a complex N-substituted sulfonamide, highlighting multi-step synthetic sequences that are common in the pharmaceutical industry. google.com

The following table summarizes key aspects of synthetic methodologies found in the patent literature for related sulfonamides.

Table 2: Analysis of Synthetic Process Patents for Related Sulfonamides

| Patent/Reference | Key Reactants/Intermediates | Catalyst/Reagents | Key Process Steps |

| CN1800143A | Mesitylene, Mixed Acid (H₂SO₄, HNO₃) | Ni catalyst | Nitration, Catalytic Hydrogenation |

| CN105622398A | sym-trimethylbenzene, Chloroacetyl chloride | Acylation catalyst, Phase transfer catalyst | Acylation, Chloroform reaction, Hydrolysis |

| US7132444B2 | 3-Ethyl-4-methyl-3-pyrrolidin-2-one, Substituted phenyl isocyanate | Organic base (e.g., 4-dimethylaminopyridine), Acid scavenger | Multi-step synthesis involving condensation and addition reactions |

Trends in Patenting Sulfonamide-Based Chemical Entities in Academic and Industrial Contexts

The patenting of sulfonamide-based chemical entities is a robust activity in both academic and industrial sectors, driven by the broad therapeutic applicability of this chemical scaffold. A noticeable trend is the increasing focus on sulfonamides as inhibitors of specific enzymes, particularly kinases, which are crucial targets in oncology and inflammatory diseases. nih.gov

Industrial patenting, often led by large pharmaceutical corporations and specialized biotech firms, tends to focus on the development of specific drug candidates with well-defined therapeutic profiles. These patents often include extensive data on biological activity, formulation, and methods of use. For example, a patent for a sulfonamide-structured kinase inhibitor highlights the industrial drive to develop targeted cancer therapies. google.com

Academic institutions, on the other hand, often patent novel chemical scaffolds, synthetic methodologies, and new biological applications for known compounds. University patents may have broader claims and often serve as the basis for further development through licensing to industrial partners or the formation of spin-off companies. researchgate.netnih.gov Stanford University, for instance, holds patents on sulfonamide derivatives for protein degradation and as kinase inhibitors. stanford.edu

A review of patent literature from 2013 onwards shows a significant number of patents filed by both corporate and academic entities for sulfonamide derivatives targeting a range of enzymes, including histone deacetylase 6 and tyrosyl-DNA-phosphodiesterase 1. tandfonline.com

Academic Contributions to Intellectual Property Development

Academic research plays a crucial role in the initial discovery and development of novel sulfonamide-based compounds and their therapeutic applications. Universities are often the source of foundational intellectual property that is later commercialized by industry.

Academic patents in the sulfonamide field often arise from research focused on understanding fundamental biological processes and identifying new drug targets. For example, research at Ataturk University has led to patents on novel sulfonamide compounds with potential applications in treating tumor diseases. tandfonline.com Similarly, research from Australian universities has resulted in patents for sulfonamide-based inhibitors of sphingosine (B13886) kinase. tandfonline.com

Furthermore, academic institutions contribute to the intellectual property landscape through the development of novel synthetic methods and the exploration of new applications for existing compounds. This early-stage research is often funded by government grants and can lead to the establishment of university spin-off companies dedicated to the development of promising new therapies. nih.gov The collaboration between academia and industry is a key driver of innovation in the pharmaceutical sector, with academic discoveries frequently being licensed to companies for further development and commercialization. researchgate.net

The following table lists the compounds mentioned in this article.

Ix. Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, provides a reliable route to N-ethyl-2,4,6-trimethylbenzenesulfonamide. However, the future of its synthesis lies in the development of more sustainable and efficient methodologies. Green chemistry principles are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Future synthetic explorations could focus on:

Catalytic C-H Activation/Amination: Direct amination of the 2,4,6-trimethylbenzenesulfonyl moiety would represent a significant step forward in atom economy. Research into transition-metal-catalyzed C-H activation could provide a novel and more direct route to the sulfonamide bond, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput production. Developing a flow-based synthesis for this compound could lead to a more scalable and environmentally friendly manufacturing process.

Biocatalysis: The use of enzymes to catalyze the formation of the sulfonamide bond is a burgeoning area of research. Biocatalytic methods could offer high selectivity and operate under mild reaction conditions, presenting a green alternative to conventional chemical synthesis.

A comparison of potential synthetic routes is outlined in the table below.

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Synthesis (Sulfonyl Chloride + Amine) | Well-established, reliable | Use of potentially hazardous reagents (e.g., thionyl chloride), formation of stoichiometric byproducts |

| Catalytic C-H Amination | High atom economy, direct functionalization | Catalyst development, regioselectivity control |

| Flow Chemistry | Scalability, improved safety, process control | Initial setup costs, optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering, substrate scope limitations |

Advanced Computational Modeling for Predictive Structure-Activity and Structure-Property Relationships

Computational chemistry offers powerful tools to predict the behavior of molecules, accelerating the design and discovery of new compounds with desired properties. For this compound, advanced computational modeling can provide deep insights into its structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: To accurately predict electronic properties, molecular geometries, and reactivity. This can aid in understanding the impact of the ethyl and trimethyl groups on the sulfonamide functionality.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with other molecules or biological targets. This is particularly relevant for predicting its behavior in different solvent environments or its potential binding modes to enzymes or receptors. researchgate.net

QSPR Modeling: By developing mathematical models that correlate the structural features of a series of related sulfonamides with their physicochemical properties (e.g., solubility, melting point, lipophilicity), it is possible to predict the properties of novel derivatives. researchgate.netfrontiersin.org This approach can significantly reduce the need for extensive experimental work. frontiersin.org

These computational approaches are instrumental in building predictive models that can guide the synthesis of new derivatives with tailored properties. researchgate.netfrontiersin.org

Design and Synthesis of Next-Generation this compound Derivatives with Tuned Molecular Interactions

The core structure of this compound serves as a versatile scaffold for the design and synthesis of next-generation derivatives. By systematically modifying the substituents on the aromatic ring and the ethyl group, it is possible to fine-tune the molecule's steric and electronic properties, thereby controlling its molecular interactions.

Future design strategies could focus on:

Introduction of Functional Groups: Incorporating additional functional groups (e.g., hydroxyl, amino, carboxyl) onto the aromatic ring or the N-ethyl chain could enhance solubility, introduce new binding sites for biological targets, or enable covalent attachment to polymers or surfaces. The synthesis of benzenesulfonamide (B165840) derivatives bearing functionalized imidazoles has shown promise in developing novel antimicrobial candidates. mdpi.comnih.gov

Bioisosteric Replacement: Replacing the methyl groups with other isosteres (e.g., halogens, trifluoromethyl groups) could modulate the lipophilicity and electronic nature of the aromatic ring, potentially leading to improved biological activity or material properties. nih.gov

Chiral Derivatives: The synthesis of enantiomerically pure derivatives, for instance by introducing a chiral center on the N-alkyl chain, could be crucial for applications in asymmetric catalysis or for interacting with chiral biological systems.

The table below outlines potential derivatives and their intended effects.

| Derivative Type | Modification | Potential Effect | Example from Related Research |

| Functionalized Aryl Ring | Addition of -OH, -NH2, -COOH | Increased polarity, new interaction sites | Synthesis of benzenesulfonamide-bearing functionalized imidazoles mdpi.commdpi.com |

| Modified N-Alkyl Group | Introduction of longer chains, rings, or functional groups | Altered lipophilicity and steric bulk | Design of benzenesulfonamide derivatives as anti-influenza inhibitors nih.gov |

| Halogenated Derivatives | Replacement of methyl groups with F, Cl, Br | Modified electronic properties and lipophilicity | Synthesis of 4-F and 4-CF3 substituted benzenesulfonamides mdpi.com |

Integration into Specialized Chemical Systems and Niche Applications

The unique properties of this compound make it a candidate for integration into a variety of specialized chemical systems. Its sterically hindered nature could be advantageous in controlling reactivity and intermolecular interactions.

Potential niche applications include:

Polymer Chemistry: As a plasticizer or a monomer for specialty polymers. The sulfonamide group can impart desirable properties such as thermal stability and flame retardancy.

Materials Science: As a component in the design of organic light-emitting diodes (OLEDs) or other electronic materials, where its electronic properties and molecular packing can be fine-tuned.

Supramolecular Chemistry: As a building block for the construction of self-assembling systems, such as gels or liquid crystals, where the specific steric and electronic features can direct the formation of ordered structures.

Interdisciplinary Research Opportunities Bridging Chemistry with Other Scientific Domains

The full potential of this compound will likely be realized through interdisciplinary collaborations that bridge chemistry with other scientific fields.

Medicinal Chemistry: While dosage and safety are outside the scope of this article, the sulfonamide moiety is a well-known pharmacophore. researchgate.net Future research could explore the potential of this compound derivatives as scaffolds for developing novel therapeutic agents. researchgate.net The design of new benzenesulfonamide derivatives as anticancer and antimicrobial agents is an active area of research. researchgate.netresearchgate.net

Agrochemicals: Sulfonamides have found applications as herbicides and fungicides. The specific substitution pattern of this compound could be explored for the development of new, selective agrochemicals.

Environmental Science: Investigating the environmental fate and biodegradability of this compound and its derivatives will be crucial for any large-scale application, presenting research opportunities in environmental chemistry and toxicology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-ethyl-2,4,6-trimethylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed intermolecular reactions. For example, a protocol using Cu(CH₃CN)₄PF₆ (10 mol%) with 4,4'-di-tert-butyl-2,2'-bipyridine (20 mol%) as a ligand in dichloromethane (DCM) at 80°C for 6 hours has demonstrated efficiency . Key considerations include:

- Catalyst-Ligand Ratio : A 1:2 molar ratio of Cu to ligand minimizes side reactions.

- Solvent Choice : Polar aprotic solvents like DCM enhance reaction homogeneity.

- Temperature Control : Maintaining 80°C ensures optimal catalytic activity without decomposition.

- Post-Reaction Analysis : Use TLC or GC-MS to monitor completion and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Employ SHELXL for refinement of crystallographic data, particularly for resolving torsional angles and hydrogen bonding networks. SHELX programs are robust for small-molecule structures and high-resolution datasets .

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent effects on the sulfonamide group. For example, the ethyl group’s methyl protons appear as a triplet near δ 1.2 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₇NO₂S, MW 239.32) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data across studies of sulfonamide derivatives?

- Methodological Answer :

- Refinement Protocols : Use SHELXL’s robust least-squares refinement to address discrepancies in bond lengths or angles. For example, variations in the S-N bond length (typically 1.60–1.65 Å) may arise from differences in hydrogen bonding or crystal packing .

- Cross-Validation : Compare datasets from multiple crystals or synchrotron sources to isolate experimental artifacts.

- Twinned Data Analysis : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Q. What role does this compound play in the design of ionic covalent organic frameworks (COFs) for catalytic applications?

- Methodological Answer : The compound’s ethyl and trimethyl groups enhance steric stability in COF synthesis. For example, reacting it with triphenyl aromatic aldehydes forms vinylene-linked ionic COFs (e.g., TTE-COF), which exhibit high CO₂ adsorption (45.6 cm³·g⁻¹ at 273 K) and catalytic efficiency in CO₂ conversion. Key steps include:

- Monomer Design : Balance hydrophobicity (trimethyl groups) and ionic character (ethyl-pyridinium) for framework stability .

- Post-Synthetic Modification : Introduce co-catalysts (e.g., Pd nanoparticles) to enhance turnover frequency.

Q. How do structural modifications of the sulfonamide group influence catalytic or biological activity?

- Methodological Answer :

- Steric Effects : N-ethyl substitution reduces steric hindrance compared to bulkier groups (e.g., cyclohexyl), improving substrate access in catalysis .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) on the benzene ring enhance electrophilicity, critical for enzyme inhibition. For example, analogs with 4-nitrobenzenesulfonamide moieties show anti-malarial activity .

- Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to correlate sulfonamide torsion angles (e.g., C-S-N-C dihedral) with binding affinity in biological targets .

Data Contradiction Analysis

Q. Why might different studies report varying biological activities for structurally similar sulfonamide derivatives?

- Methodological Answer :

- Solubility Differences : Derivatives with hydrophilic groups (e.g., hydroxyethyl) may show higher bioavailability in aqueous assays, skewing IC₅₀ values.

- Crystallographic Polymorphism : Alternate crystal forms (e.g., monoclinic vs. orthorhombic) can affect dissolution rates and bioactivity .

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or temperature (25°C vs. 37°C) alter protonation states of the sulfonamide group, impacting enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.